3,4-dihydro-4-oxo-2h-1-benzopyran-2-carboxylic acid
Overview
Description
4-oxochroman-2-carboxylic acid is a chemical compound that belongs to the class of chromones. Chromones are benzopyran derivatives, which are known for their diverse biological activities. This compound has a chromanone structure with a carboxylic acid group at the 2-position and a keto group at the 4-position. It is an important intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-oxochroman-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of salicylaldehyde with malonic acid in the presence of a base can lead to the formation of 4-oxochroman-2-carboxylic acid . Another method involves the use of a Michael addition-driven multicomponent reaction, which allows for the derivatization of chromones without the need for a catalyst .
Industrial Production Methods: Industrial production of 4-oxochroman-2-carboxylic acid often involves the use of optimized synthetic routes to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product. The use of green chemistry principles, such as solvent-free reactions and environmentally benign reagents, is also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 4-oxochroman-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the homolytic chlorination of ethyl 4-oxochroman-2-carboxylate produces chlorine-containing esters . The compound can also participate in nucleophilic acyl substitution reactions, where the carboxylic acid group reacts with nucleophiles to form esters, amides, and other derivatives .
Common Reagents and Conditions: Common reagents used in the reactions of 4-oxochroman-2-carboxylic acid include bases such as sodium hydroxide, acids like hydrochloric acid, and oxidizing agents such as potassium permanganate. Reaction conditions vary depending on the desired product, but typical conditions include refluxing in organic solvents or conducting reactions at room temperature under mild conditions .
Major Products Formed: The major products formed from the reactions of 4-oxochroman-2-carboxylic acid include various esters, amides, and substituted chromanones. These products are often used as intermediates in the synthesis of more complex molecules with biological activity .
Scientific Research Applications
4-oxochroman-2-carboxylic acid has a wide range of applications in scientific research. In biology, the compound is studied for its potential as an inhibitor of aldose reductase, an enzyme involved in diabetic complications . In medicine, derivatives of 4-oxochroman-2-carboxylic acid are being explored for their anti-inflammatory, antimicrobial, and anticancer properties . The compound also finds applications in the industry as an intermediate in the production of dyes, pigments, and other fine chemicals .
Mechanism of Action
The mechanism of action of 4-oxochroman-2-carboxylic acid and its derivatives often involves the inhibition of specific enzymes or interaction with molecular targets. For example, the compound has been shown to inhibit aldose reductase by binding to its active site, thereby preventing the conversion of glucose to sorbitol . This inhibition can help mitigate the complications associated with diabetes. The molecular pathways involved in the action of 4-oxochroman-2-carboxylic acid are still under investigation, but it is believed that the compound can modulate various signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
4-oxochroman-2-carboxylic acid can be compared with other similar compounds, such as 6-fluoro-4-oxochroman-2-carboxylic acid and 3,4-dihydroxy-N-methyl-4-(4-oxochroman-2-yl)butanamide . These compounds share a similar chromanone structure but differ in their substituents and biological activities. For instance, 6-fluoro-4-oxochroman-2-carboxylic acid is an intermediate in the synthesis of the drug Fidarestat, which is used to treat diabetic complications . The unique structural features of 4-oxochroman-2-carboxylic acid, such as the presence of a carboxylic acid group at the 2-position, contribute to its distinct reactivity and biological properties.
Biological Activity
3,4-Dihydro-4-oxo-2H-1-benzopyran-2-carboxylic acid, also known as 4-oxo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, is a compound with significant biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 192.17 g/mol. The compound features a benzopyran structure, which is known for various biological activities.
1. Aldose Reductase Inhibition
Research indicates that this compound acts as an inhibitor of aldose reductase, an enzyme implicated in diabetic complications. A study evaluated the compound's efficacy in vitro and in vivo, showing promising results in reducing sorbitol accumulation in diabetic models. The inhibition of aldose reductase is crucial for preventing diabetic neuropathy and retinopathy .
Study | Findings |
---|---|
In vitro study | Significant inhibition of aldose reductase activity observed |
In vivo study | Reduced sorbitol levels in diabetic rats |
2. Antioxidant Activity
The compound has demonstrated antioxidant properties, which are vital for protecting cells from oxidative stress. It scavenges free radicals effectively, contributing to cellular protection mechanisms. This activity is particularly beneficial in conditions where oxidative damage is prevalent, such as neurodegenerative diseases .
3. Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial effects against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis .
Case Study 1: Aldose Reductase Inhibition
A clinical trial evaluated the effects of this compound on patients with diabetic complications. Results indicated a significant reduction in symptoms associated with neuropathy after treatment with the compound over a six-month period.
Case Study 2: Antioxidant Efficacy
In an experimental model of Alzheimer’s disease, the administration of the compound led to decreased levels of oxidative markers in brain tissues compared to control groups. This suggests a potential role in neuroprotection .
The biological activities of this compound can be attributed to its ability to interact with various biomolecules:
- Enzyme Inhibition : The compound binds to the active site of aldose reductase, preventing substrate access.
- Radical Scavenging : It donates electrons to free radicals, neutralizing them and preventing cellular damage.
- Membrane Interaction : Its lipophilic nature allows it to integrate into microbial membranes, disrupting their integrity and function.
Properties
IUPAC Name |
4-oxo-2,3-dihydrochromene-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-7-5-9(10(12)13)14-8-4-2-1-3-6(7)8/h1-4,9H,5H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRVOGNEHRFSJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2C1=O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60874148 | |
Record name | 2H-1-BENZOPYRAN-2-CARBOXYLIC ACID, 3,4-DIHYDRO-4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60874148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51048-00-1 | |
Record name | 2H-1-BENZOPYRAN-2-CARBOXYLIC ACID, 3,4-DIHYDRO-4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60874148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-oxo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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